

Application Notes & Protocols: Visualizing *Acinetobacter baumannii* Transcriptome Data

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Compound of Interest

Compound Name: **LG190119**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: *Acinetobacter baumannii* is a Gram-negative opportunistic pathogen recognized by the World Health Organization as a "Priority 1: Critical" pathogen due to its extensive multidrug resistance.^[1] Transcriptome analysis using RNA sequencing (RNA-Seq) is a powerful tool for understanding the molecular mechanisms behind its resistance, virulence, and adaptation to environmental stresses, such as antibiotic exposure.^{[1][2]} This document provides a detailed guide to the software, experimental protocols, and data visualization techniques required to analyze the transcriptome of *A. baumannii*.

Part 1: Recommended Software for Transcriptome Analysis

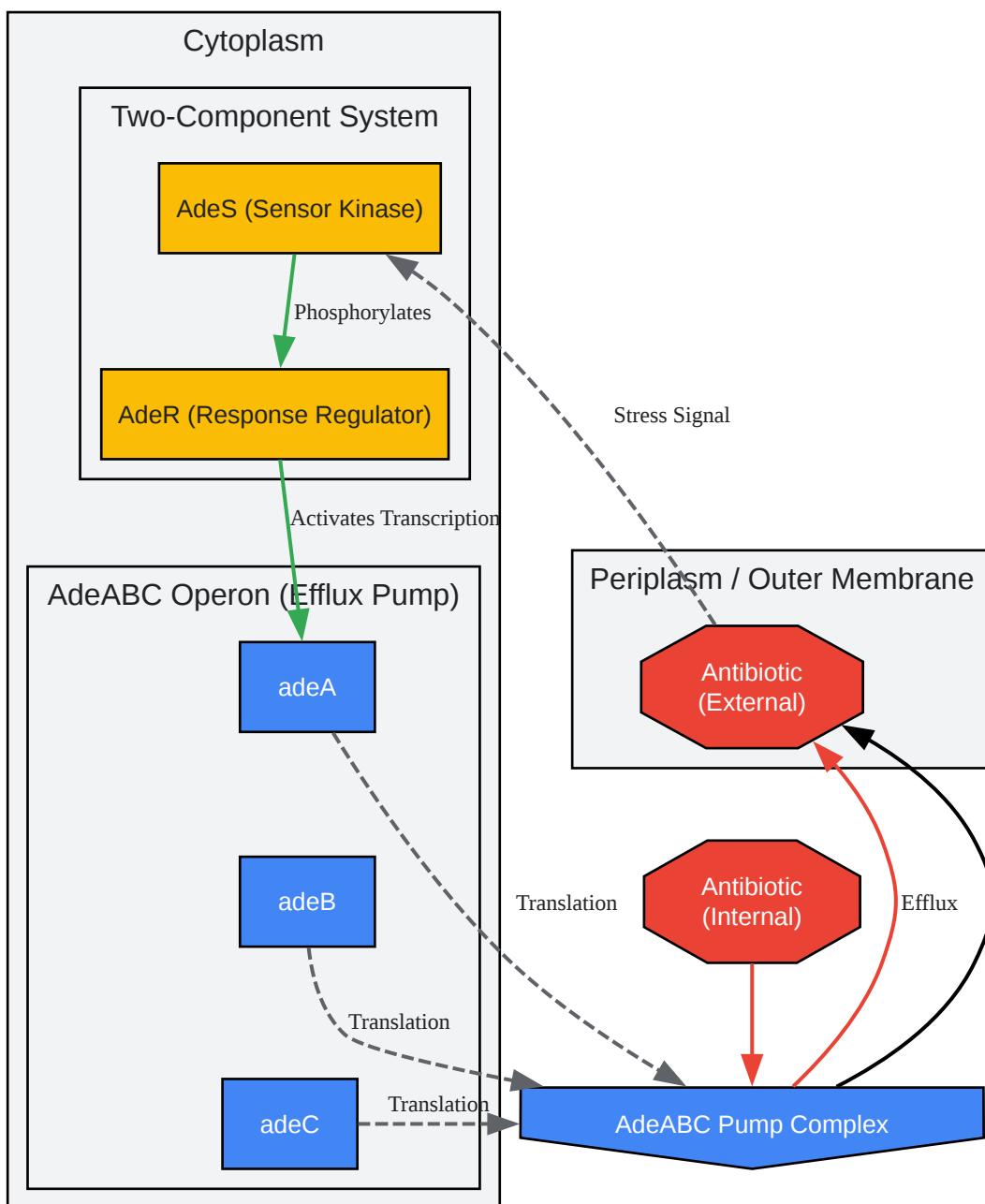
A typical RNA-Seq analysis workflow involves several stages: quality control, read alignment, quantification, differential expression analysis, and visualization.^[3] A variety of open-source tools are available for each step, many of which are well-suited for bacterial transcriptomics.

Analysis Stage	Software	Description
Quality Control	FastQC / MultiQC	Provides a comprehensive quality assessment of raw sequencing data. [4]
Read Alignment	Bowtie2 / HISAT2	Aligns short sequencing reads to a reference genome. Bowtie2 is often used for prokaryotic genomes. [4] [5] [6]
Quantification	featureCounts / HTSeq-count	Counts the number of reads mapping to genomic features (e.g., genes). [3]
Differential Expression	DESeq2 / edgeR	Statistical packages used to identify genes that are differentially expressed between experimental conditions. [3] [4] [5]
Specialized Bacterial Analysis	Rockhopper / SPARTA	Integrated tools designed specifically for the analysis of bacterial RNA-Seq data, supporting operon prediction and sRNA identification. [7] [8]
Data Visualization	R (ggplot2) / JBrowse / IGV	R packages are used for creating plots like volcano plots and heatmaps. Genome browsers like JBrowse and IGV are used for visualizing read alignments. [3] [7] [9]

Part 2: Standard Workflow and Protocols

This section outlines a standard workflow from sample preparation to data visualization for an *A. baumannii* transcriptomics experiment, such as investigating the response to a sub-inhibitory concentration of an antibiotic.

Overall Transcriptomics Workflow



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